
Thiophene, 2-(4-bromophenyl)-5-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(4-bromophenyl)-5-ethoxy- is an organic compound with the molecular formula C12H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromophenyl group at the 2-position and an ethoxy group at the 5-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(4-bromophenyl)-5-ethoxy- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(4-bromophenyl)-5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Thiophene, 2-(4-bromophenyl)-5-ethoxy- has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Thiophene, 2-(4-bromophenyl)-5-ethoxy- in its applications involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group allows for further functionalization through substitution reactions, while the ethoxy group can influence the electronic properties of the thiophene ring. These properties make it a versatile compound in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene, 2-(4-chlorophenyl)-5-ethoxy-
- Thiophene, 2-(4-methylphenyl)-5-ethoxy-
- Thiophene, 2-(4-nitrophenyl)-5-ethoxy-
Uniqueness
Thiophene, 2-(4-bromophenyl)-5-ethoxy- is unique due to the presence of the bromine atom, which provides a site for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs with different substituents .
Propriétés
Numéro CAS |
375826-33-8 |
|---|---|
Formule moléculaire |
C12H11BrOS |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-ethoxythiophene |
InChI |
InChI=1S/C12H11BrOS/c1-2-14-12-8-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
QFYJKPGEHBECJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(S1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


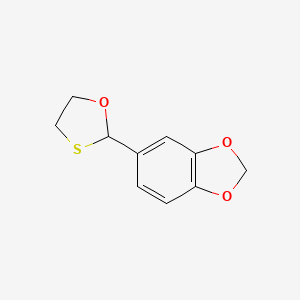

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
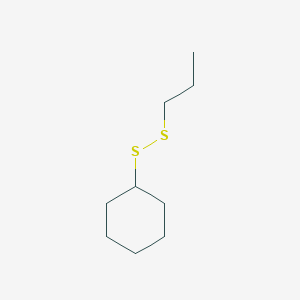
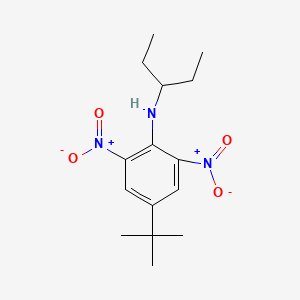

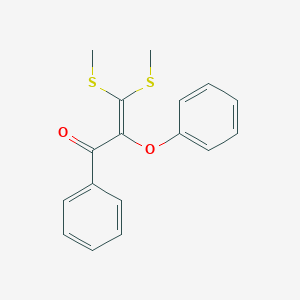
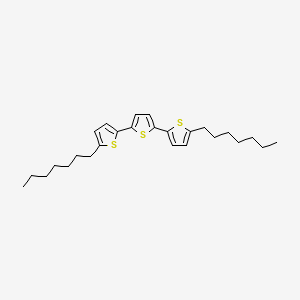
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
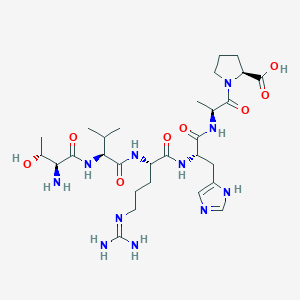
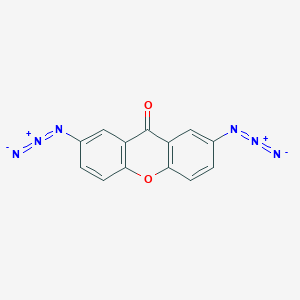
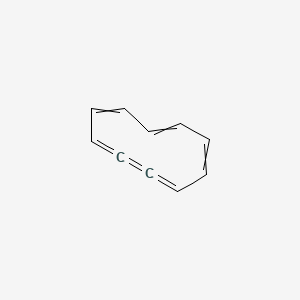
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
